molecular formula C20H25NO2S2 B1662831 Tiagabine CAS No. 115103-54-3

Tiagabine

Cat. No. B1662831
M. Wt: 375.6 g/mol
InChI Key: PBJUNZJWGZTSKL-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiagabine is an antiepileptic medication used primarily to control some types of seizures in the treatment of epilepsy . It operates as a selective GABA reuptake inhibitor .


Synthesis Analysis

Tiagabine is substantially metabolized (98%) in the liver, primarily by CYP3A4, to two 5-oxo-tiagabine isomers (E5 and Z-5; 60%). The remaining 40% of metabolites have yet to be identified .


Molecular Structure Analysis

The recently obtained cryo-electron microscopy structure (PDB code: 7SK2) of the human γ-aminobutyric acid transporter type 1 (hGAT-1) in complex with tiagabine revealed a rather unexpected binding mode for this inhibitor in an inward-open state of the transporter .


Chemical Reactions Analysis

Tiagabine’s pharmacological mechanism of action is based on the selective inhibition of gamma-aminobutyric acid (GABA) transporters type 1 (GAT-1), resulting in increased levels of this inhibitory neurotransmitter within the GABAergic synapses .


Physical And Chemical Properties Analysis

Tiagabine is nearly completely absorbed (>95%). Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96% . The molecular weight of Tiagabine is 375.55 .

Scientific Research Applications

Anticonvulsant and Neuroprotective Properties

Tiagabine, a selective inhibitor of the GABA transporter subtype 1, is primarily known for its anticonvulsant properties, particularly as an add-on therapy for partial seizures in humans. Its mechanism of action involves slowing the reuptake of synaptically-released GABA, thereby prolonging inhibitory postsynaptic potentials. This action has demonstrated efficacy in various animal models of epilepsy and seizures, including chemically and electrically induced seizures, kindled limbic seizures, and reflexly-induced generalized convulsive seizures, predicting its effectiveness in complex partial seizures in humans (Sałat et al., 2015), (Meldrum & Chapman, 1999).

Potential in Treating Anxiety and Mood Disorders

Beyond its antiepileptic applications, tiagabine has shown potential in treating anxiety and mood disorders. Studies indicate its anxiolytic-like and antidepressant-like effects, making it a candidate for the treatment of these conditions. Its efficacy in reducing aggressive behavior and improving depressive symptoms has been observed in both animal models and human subjects (Sałat et al., 2015), (Pistovčáková et al., 2006).

Application in Pain Management

Tiagabine has been investigated for its potential role in pain management. Though its direct effect on nociceptive responses is intertwined with its sedative properties, there is evidence suggesting its utility in conditions such as temporomandibular joint pain and associated nocturnal bruxism (Kast, 2005).

Use in Spasticity Management

The drug's potential to reduce spasticity has been explored, particularly in the context of cerebral palsy in children. While the results have been mixed, it suggests avenues for further research, especially in relieving painful spasms associated with neurological conditions in pediatric populations (Chu & Sala, 2006).

Neuropharmacological Insights

Tiagabine’s impact on neurotransmitter systems, particularly GABA, offers valuable insights into neuropharmacology. Studies on its effects on primary cortical astrocyte cultures from rats have shown that it might exert protective actions against oxidative stress, further reinforcing its utility in treating epilepsy and potentially other neurological disorders (Cardile et al., 2000).

Safety And Hazards

Tiagabine-related status epilepticus (SE) is an uncommon complication of tiagabine use. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJUNZJWGZTSKL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023663
Record name Tiagabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tiagabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.11e-02 g/L
Record name Tiagabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Though the exact mechanism by which Tiagabine exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor., Although the precise mechanism of action of tiagabine is unknown, the drug enhances inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). Tiagabine increases the amount of GABA available in extracellular spaces of the globus pallidus, ventral pallidum, and substantia nigra, suggesting a GABA-mediated anticonvulsant mechanism of action (i.e., inhibition of neural impulse propagations that contribute to seizures). Tiagabine inhibits presynaptic neuronal and glial GABA reuptake, and increases the amount of GABA available for postsynaptic receptor binding. The drug does not stimulate GABA release, and does not have activity at other receptor binding and uptake sites at concentrations that inhibit the uptake of GABA. Tiagabine selectively blocks presynaptic GABA uptake by binding reversibly and saturably to recognition sites associated with GABA transporter protein in neuronal and glial membranes., In vitro binding studies indicate that tiagabine does not inhibit substantially the uptake of dopamine, norepinephrine, serotonin, glutamate, or choline, and does not bind substantially to dopamine D1 or D2; cholinergic muscarinic; serotonergic type 1A, type 2, or type 3 (5HT1A, 5HT2, or 5HT3, respectively); alpha1- or alpha2-adrenergic; beta1- or beta2-adrenergic; histamine H2 or H3; adenosine A1 or A2; opiate mu or kappa1; glutamate N-methyl-d- aspartate (NMDA); or GABAA receptors. Also, tiagabine has little or no affinity for sodium or calcium channels. Tiagabine binds to histamine H1, serotonergic type 1B (5HT1B), benzodiazepine, and chloride channel receptors at concentrations 20-400 times those that inhibit the uptake of GABA.
Record name Tiagabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00906
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TIAGABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tiagabine

CAS RN

115103-54-3
Record name Tiagabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115103-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiagabine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiagabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00906
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tiagabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIAGABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80I64HMNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TIAGABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tiagabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiagabine
Reactant of Route 2
Tiagabine
Reactant of Route 3
Tiagabine
Reactant of Route 4
Reactant of Route 4
Tiagabine
Reactant of Route 5
Reactant of Route 5
Tiagabine
Reactant of Route 6
Tiagabine

Citations

For This Compound
17,400
Citations
JP Leach, MJ Brodie - The Lancet, 1998 - thelancet.com
… Both showed tiagabine to have a significantly greater effect … partial seizure frequency after tiagabine hydrochloride 32 and … related to trough concentrations of tiagabine; at trough levels …
Number of citations: 107 www.thelancet.com
SC Schachter - Epilepsia, 1999 - Wiley Online Library
Tiagabine (TGB) is a recently approved antiepileptic drug (AED) that inhibits γ‐aminobutyric acid (GABA) reuptake into neurons and glia, a mechanism of action that is specific and …
Number of citations: 62 onlinelibrary.wiley.com
R Kälviäinen - The treatment of epilepsy, 2015 - Wiley Online Library
… the hepatic clearance of tiagabine [30], resulting in reduced serum tiagabine levels and a … tiagabine from plasma protein binding sites, but it is unclear whether serum unbound tiagabine …
Number of citations: 13 onlinelibrary.wiley.com
MJ Brodie - Epilepsia, 1995 - Wiley Online Library
Tiagabine (TGB) hydrochloride, a nipecotic acid derivative linked to a lipophilic anchor, potently and specifically inhibits uptake of the inhibitory neurotransmitter γ‐aminobu‐tyric acid (…
Number of citations: 108 onlinelibrary.wiley.com
IE Leppik - Epilepsia, 1995 - Wiley Online Library
Tiagabine (TGB) hydrochloride is a potential new antiepileptic drug (AED) undergoing clinical development. Experience in humans amounts to 1,810 patient‐years of exposure. TGB …
Number of citations: 139 onlinelibrary.wiley.com
IE Leppik, L Gram, R Deaton, KW Sommerville - Epilepsy research, 1999 - Elsevier
We reviewed the clinical safety of tiagabine HCl (TGB), a selective CNS GABA uptake inhibitor, in nearly 3100 patients from 53 separate clinical trials. TGB was found to have no …
Number of citations: 89 www.sciencedirect.com
P Genton, R Guerrini, E Perucca - Epilepsia, 2001 - Wiley Online Library
Among the newly introduced antiepileptic drugs (AEDs), tiagabine (TGB) stands out as a compound with a well‐understood and documented mechanism of action. It is a lipophilic …
Number of citations: 67 onlinelibrary.wiley.com
MS Luer, DH Rhoney - Annals of Pharmacotherapy, 1998 - journals.sagepub.com
… Concomitant medications that induce hepatic metabolism enhance tiagabine elimination; metabolism is reduced in patients with hepatic dysfunction. Adverse events of tiagabine …
Number of citations: 36 journals.sagepub.com
SC Schachter - Expert Opinion on Pharmacotherapy, 2001 - Taylor & Francis
Tiagabine (TGB), a recently approved anti-epileptic drug (AED), has a specific and unique mechanism of action involving the inhibition of γ-aminobutyric acid (GABA) re-uptake into …
Number of citations: 39 www.tandfonline.com
EB Nielsen, PD Suzdak, KE Andersen… - European journal of …, 1991 - Elsevier
… Although tiagabine in~bited FTZ-induced convulsions, tiagabine was unable to block or … effect of tiagabine against PTZ-induced convulsions was incomplete, tiagabine failed to …
Number of citations: 267 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.